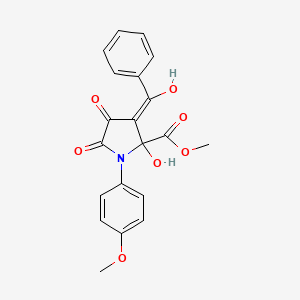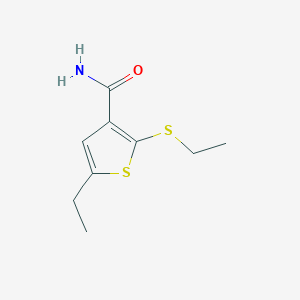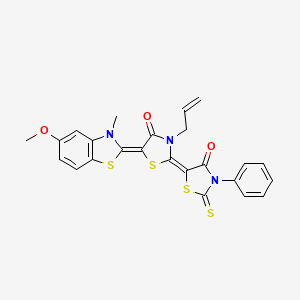![molecular formula C22H17N3 B14949997 3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile](/img/structure/B14949997.png)
3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indenoquinoline core with nitrilopropyl and ethyl cyanide substituents, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoquinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Nitrilopropyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a nitrilopropyl moiety.
Attachment of the Ethyl Cyanide Group: This can be done through a nucleophilic addition reaction, where the indenoquinoline derivative reacts with ethyl cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrilopropyl and ethyl cyanide groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indenoquinoline derivatives.
Applications De Recherche Scientifique
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit topoisomerases I and II.
Biological Research: The compound is used to study DNA binding affinity and antiproliferative activities against cancer cell lines.
Industrial Applications: It can be used in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE involves:
Inhibition of Topoisomerases: The compound inhibits topoisomerases I and II, enzymes crucial for DNA replication and transcription.
DNA Binding: It can intercalate into DNA, disrupting the DNA structure and function.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by activating specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indeno[1,2-b]quinoxalin-11-one Derivatives: These compounds have similar structures but different substituents, leading to varied biological activities.
Fused Tetracyclic Quinoline Derivatives: These compounds also feature a quinoline core and exhibit diverse pharmacological properties.
Uniqueness
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit both topoisomerases I and II makes it a promising candidate for anticancer research .
]quinoline derivatives as dual topoisomerases I/II inhibitors : Advancements in the synthesis of fused tetracyclic quinoline derivativesPropriétés
Formule moléculaire |
C22H17N3 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3-[11-(2-cyanoethyl)indeno[1,2-b]quinolin-11-yl]propanenitrile |
InChI |
InChI=1S/C22H17N3/c23-13-5-11-22(12-6-14-24)18-9-3-2-8-17(18)21-19(22)15-16-7-1-4-10-20(16)25-21/h1-4,7-10,15H,5-6,11-12H2 |
Clé InChI |
BXGVHQYKSMWIEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4C3(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)
![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)

![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)

![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)

![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)
![3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14949963.png)
![4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B14949965.png)
![4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14949972.png)


